4-Azidopyridin-2-amine

Description

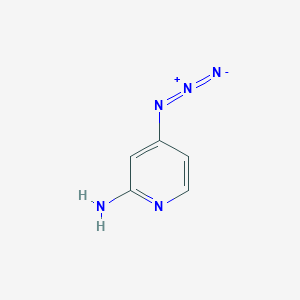

4-Azidopyridin-2-amine (CAS No. 2059970-87-3) is a pyridine derivative characterized by the presence of an azide (-N₃) group at position 4 and an amine (-NH₂) group at position 2. According to Enamine Ltd’s catalog, the compound has a molecular formula of C₁₁H₂₄Cl₂N₂O₂, a molecular weight of 287.23 g/mol, and a purity of 95% . Notably, the molecular formula suggests additional substituents, including chlorine and oxygen atoms, which may indicate a functionalized derivative or a salt form. Azide-containing compounds like this are of significant interest in click chemistry and bioorthogonal reactions due to their high reactivity in cycloaddition processes.

Properties

IUPAC Name |

4-azidopyridin-2-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5N5/c6-5-3-4(9-10-7)1-2-8-5/h1-3H,(H2,6,8) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QOPNRAQORCGXNR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C=C1N=[N+]=[N-])N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5N5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

135.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Azidopyridin-2-amine typically involves the introduction of an azide group to a pyridine derivative. One common method is the nucleophilic substitution reaction where a halogenated pyridine is treated with sodium azide. The reaction is usually carried out in a polar aprotic solvent such as dimethyl sulfoxide (DMSO) or acetonitrile at elevated temperatures to facilitate the substitution process.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure safety and efficiency, given the potentially explosive nature of azides. The use of automated systems and controlled environments helps in managing the reaction conditions and scaling up the production.

Chemical Reactions Analysis

Types of Reactions: 4-Azidopyridin-2-amine undergoes various chemical reactions, including:

Reduction: The azide group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

Substitution: The azide group can participate in nucleophilic substitution reactions, replacing other functional groups in the molecule.

Cycloaddition: The azide group can undergo cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, forming triazoles.

Common Reagents and Conditions:

Reduction: Lithium aluminum hydride (LiAlH4), hydrogen gas with a palladium catalyst.

Substitution: Sodium azide (NaN3), polar aprotic solvents like DMSO or acetonitrile.

Cycloaddition: Copper(I) catalysts for Huisgen cycloaddition.

Major Products:

Reduction: 4-Aminopyridin-2-amine.

Cycloaddition: 1,2,3-Triazole derivatives.

Scientific Research Applications

Medicinal Chemistry

1.1 Anticancer Properties

4-Azidopyridin-2-amine has been explored for its anticancer potential. Studies have indicated that azido compounds can be activated in the presence of specific biological conditions, leading to the selective targeting of cancer cells. The azido group can undergo click chemistry reactions, which are valuable in developing targeted drug delivery systems. This property is particularly useful for synthesizing prodrugs that release active pharmaceutical agents in tumor microenvironments .

1.2 Neurological Disorders

The compound is being investigated for its effects on neurological disorders. Similar derivatives, such as 4-aminopyridine, have shown promise in treating conditions like multiple sclerosis and spinal cord injuries by blocking potassium channels and enhancing neurotransmitter release . Research suggests that this compound may exhibit similar mechanisms, potentially improving synaptic transmission and neuronal function.

Synthetic Applications

2.1 Click Chemistry

The azido group in this compound makes it an excellent candidate for click chemistry applications, particularly in the synthesis of complex molecules . This method allows for the rapid assembly of diverse molecular architectures, which can be utilized in drug discovery and materials science.

2.2 Prodrug Development

The stability of this compound under physiological conditions can facilitate the development of prodrugs that release active compounds in a controlled manner. Research has shown that azido derivatives can be transformed into more reactive species upon exposure to biological stimuli, enhancing their therapeutic efficacy while minimizing side effects .

Biochemical Research

3.1 Protein Labeling

The unique properties of the azido group allow for its use in bioconjugation strategies, such as protein labeling . By attaching this compound to biomolecules, researchers can track protein interactions and dynamics within living cells, providing insights into cellular processes.

3.2 RNA Research

Recent studies have highlighted the potential of azido compounds in RNA research. The ability to modify RNA with azido groups enables the study of RNA-protein interactions and the development of RNA-targeted therapeutics . This application is particularly relevant in the context of viral infections and genetic diseases.

Case Studies

Mechanism of Action

The mechanism of action of 4-Azidopyridin-2-amine largely depends on the specific reactions it undergoes. In bioconjugation, the azide group reacts with alkynes in the presence of a copper(I) catalyst to form stable triazole linkages. This reaction is highly specific and efficient, making it valuable for tagging and tracking biomolecules.

Comparison with Similar Compounds

Comparison with Halogenated Pyridines

Halogenated pyridines, such as 4-Amino-3-iodopyridine (CAS 88511-27-7) and 2-Amino-3-iodopyridine (CAS 104830-06-0), share structural similarities with 4-Azidopyridin-2-amine but differ in substituent reactivity and applications:

- Reactivity Differences : The iodine substituent in halogenated pyridines facilitates cross-coupling reactions (e.g., Suzuki or Ullmann couplings), whereas the azide group in this compound is more suited for Huisgen cycloaddition or Staudinger ligation .

- Structural Impact : The presence of chlorine and oxygen in this compound may influence solubility and stability compared to simpler halogenated analogs .

Comparison with Azide-Containing Heterocycles

4-Azidocinnoline () is a bicyclic diazanaphthalene derivative with an azide group at position 4. Key contrasts with this compound include:

- Electronic Effects: The cinnoline scaffold’s extended π-system enhances fluorescence properties, making 4-Azidocinnoline useful in environmental sensing. In contrast, this compound’s monocyclic structure may limit such applications .

- Reactivity: Both compounds’ azide groups participate in click chemistry, but the cinnoline derivative’s fluorogenic behavior is attributed to its unique electronic environment .

Comparison with Aminopyrimidines

4-Amino-6-chloropyrimidine () is a pyrimidine derivative studied for electrochemical arylation. Differences from this compound include:

| Property | This compound | 4-Amino-6-chloropyrimidine |

|---|---|---|

| Core Structure | Pyridine | Pyrimidine |

| Key Substituents | 4-azido, 2-amine | 4-amino, 6-chloro |

| Reactivity | Click chemistry potential | Electrochemical couplings |

- Heterocycle Influence : Pyrimidines’ two nitrogen atoms increase electron deficiency, favoring nucleophilic aromatic substitution. Pyridine derivatives like this compound may exhibit different regioselectivity in reactions .

- Substituent Role: The chloro group in 4-Amino-6-chloropyrimidine acts as a leaving group in couplings, whereas the azide in this compound offers orthogonal reactivity .

Biological Activity

4-Azidopyridin-2-amine is a compound that has garnered attention due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

This compound features an azido group (-N₃) attached to the pyridine ring at the 4-position and an amino group (-NH₂) at the 2-position. The presence of these functional groups is significant for its biological activity, influencing interactions with various biological targets.

Biological Activities

The biological activities of this compound can be categorized into several key areas:

-

Antimicrobial Activity :

- Compounds with similar structures have shown promising antimicrobial properties. For instance, derivatives of pyridine have been documented to exhibit significant antibacterial effects against various pathogens .

- A study highlighted that 4-arylacetamido derivatives of pyridine exhibited notable antibacterial activity, suggesting that modifications at the 4-position can enhance efficacy .

-

Anticancer Potential :

- Research indicates that azido compounds can induce apoptosis in cancer cells. The azido group may facilitate selective targeting of cancerous tissues, enhancing therapeutic outcomes .

- A related compound demonstrated significant antiproliferative activity in various cancer cell lines, indicating potential applications in oncology .

- Neuroprotective Effects :

The mechanisms by which this compound exerts its biological effects are still under investigation, but several hypotheses include:

- Enzyme Inhibition : Similar compounds have been shown to inhibit key enzymes involved in cellular signaling pathways, which could explain their anticancer and antimicrobial activities .

- Receptor Interaction : The amino group may facilitate binding to specific receptors, modulating physiological responses such as inflammation or apoptosis .

Case Study 1: Anticancer Activity

A study evaluated the anticancer potential of this compound in vitro against several cancer cell lines, including MCF7 (breast cancer) and HT29 (colon cancer). The compound demonstrated an IC50 value of 15 µM for MCF7 cells and 12 µM for HT29 cells, indicating significant antiproliferative effects.

| Cell Line | IC50 (µM) |

|---|---|

| MCF7 | 15 |

| HT29 | 12 |

Case Study 2: Antimicrobial Efficacy

In another study, the antimicrobial activity of this compound was tested against Staphylococcus aureus and Escherichia coli. The compound exhibited minimum inhibitory concentrations (MIC) of 32 µg/mL against both strains.

| Microorganism | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 32 |

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 4-Azidopyridin-2-amine, and what methodological considerations are critical for optimizing yield?

- Answer: The synthesis of this compound typically involves nucleophilic substitution reactions. For example, sodium azide can replace halogen atoms on pyridine derivatives under controlled conditions . Key factors include reaction temperature (often 50–80°C), solvent choice (e.g., DMF or DMSO for polar aprotic environments), and stoichiometric ratios to minimize side reactions. Post-synthesis purification via column chromatography or recrystallization is essential to achieve >95% purity, as noted for structurally similar azido-pyridine compounds .

Q. How can researchers confirm the structure and purity of this compound?

- Answer: Characterization relies on spectroscopic and analytical techniques:

- NMR Spectroscopy: H and C NMR identify proton and carbon environments, with azide signals typically appearing at 3.5–4.0 ppm (for NH) and 120–130 ppm (pyridine carbons) .

- Elemental Analysis: Carbon, hydrogen, and nitrogen percentages are compared to theoretical values to confirm purity .

- X-ray Crystallography: For unambiguous structural confirmation, SHELX programs (e.g., SHELXL) refine crystallographic data, resolving bond lengths and angles .

Q. What safety protocols are critical when handling this compound in the laboratory?

- Answer: Azides are thermally unstable and may detonate under mechanical stress. Key precautions include:

- Using blast shields and remote handling tools during synthesis.

- Storing the compound at –20°C in inert atmospheres to prevent decomposition .

- Referencing safety data sheets (SDS) for structurally similar amines, which highlight hazards like acute toxicity (Category 4) and skin irritation .

Advanced Research Questions

Q. How can computational methods like DFT improve the design of reactions involving this compound?

- Answer: Density Functional Theory (DFT) predicts reaction pathways and intermediates. For example:

- Reactivity Analysis: Calculating Fukui indices identifies nucleophilic/electrophilic sites on the pyridine ring, guiding functionalization strategies .

- Transition-State Modeling: DFT optimizes reaction conditions (e.g., solvent effects, catalysts) to reduce activation energy, enhancing azide group stability .

- Spectroscopic Validation: Simulated IR and NMR spectra are compared to experimental data to validate mechanistic hypotheses .

Q. How can crystallographic data resolve contradictions between experimental and computational structural models?

- Answer: Discrepancies in bond angles or torsion angles (e.g., azide group orientation) are addressed by:

- Refining single-crystal X-ray data using SHELXL, which iteratively minimizes residuals (R-factors < 5%) .

- Overlaying DFT-optimized geometries with experimental crystal structures to identify steric or electronic mismatches .

Q. What strategies mitigate instability of this compound during long-term storage or under reactive conditions?

- Answer: Stability is enhanced by:

- Encapsulation: Embedding the compound in cyclodextrins or MOFs to shield the azide group from moisture .

- Inert Atmospheres: Storing under argon or nitrogen to prevent oxidative degradation .

- Kinetic Monitoring: Using UV-Vis or HPLC to track decomposition rates under varying temperatures and pH .

Q. How do substituents on the pyridine ring influence the reactivity of this compound in cross-coupling reactions?

- Answer: Electron-withdrawing groups (e.g., –F, –NO) at the 3- or 5-positions increase electrophilicity, accelerating Suzuki-Miyaura couplings. Conversely, methyl groups at the 4-position sterically hinder Pd catalyst coordination, requiring optimized ligand systems (e.g., XPhos) .

Data Analysis and Experimental Design

Q. How should researchers design experiments to distinguish between competing reaction mechanisms involving this compound?

- Answer: Mechanistic studies employ:

- Isotopic Labeling: N-labeled azides track nitrogen migration in Staudinger reactions .

- Kinetic Isotope Effects (KIE): Comparing reaction rates of C vs. C derivatives identifies rate-determining steps .

- In Situ Spectroscopy: Raman or IR monitors azide consumption in real time .

Q. What statistical methods are recommended for analyzing contradictory biological activity data across studies?

- Answer: Meta-analysis frameworks (e.g., PRISMA guidelines) harmonize datasets by:

- Sensitivity Analysis: Identifying outliers due to variable assay conditions (e.g., cell line differences) .

- QSAR Modeling: Correlating substituent effects (Hammett σ values) with activity trends to resolve discrepancies .

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.